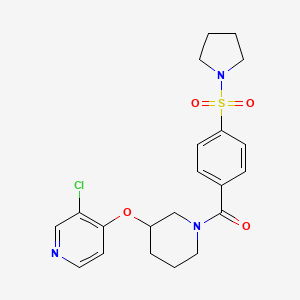
(3-((3-氯吡啶-4-基)氧基)哌啶-1-基)(4-(吡咯烷-1-基磺酰基)苯基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is an organic compound with potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure consists of several aromatic and heterocyclic components, making it a compound of interest for researchers exploring novel synthetic pathways and therapeutic agents.
科学研究应用
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone has several scientific research applications:
Chemistry: : Used as a building block for more complex molecules, enabling the exploration of new synthetic pathways.
Medicine: : Investigated for potential therapeutic properties, including as a precursor for drug development.
Industry: : Could be used in the production of advanced materials or as an intermediate in the synthesis of other valuable compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone typically involves the formation of key intermediates, which are then coupled under specific reaction conditions.
Synthesis of the (3-Chloropyridin-4-yl)oxy intermediate typically involves the chlorination of pyridine followed by nucleophilic substitution with a suitable leaving group.
The piperidin-1-yl group is introduced through a nucleophilic substitution reaction with a piperidine derivative.
The final step involves coupling the (3-Chloropyridin-4-yl)oxy and piperidin-1-yl intermediates with 4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone under specific conditions, such as in the presence of a base like triethylamine.
Industrial Production Methods
For industrial production, the reaction conditions need to be optimized for scalability, yield, and cost-effectiveness. Continuous flow synthesis or batch processing methods may be employed, with careful monitoring of temperature, pressure, and reaction times to ensure consistency and quality of the final product.
化学反应分析
Types of Reactions
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone can undergo a variety of chemical reactions, including:
Oxidation: Potential to form N-oxides or other oxidized derivatives under suitable conditions.
Reduction: The aromatic rings may be reduced to their respective non-aromatic forms using reducing agents like hydrogen or hydrazine.
Substitution: Both the aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require bases such as sodium hydroxide or acids like hydrochloric acid.
Major Products Formed
The major products depend on the reaction conditions and reagents used. Oxidation may lead to the formation of N-oxides, while reduction could yield reduced aromatic or alicyclic compounds. Substitution reactions could result in various substituted derivatives with different functional groups.
作用机制
The mechanism by which (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone exerts its effects likely involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
(3-((3-Bromopyridin-4-yl)oxy)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone: : Similar structure with a bromine atom instead of chlorine.
(3-((3-Methylpyridin-4-yl)oxy)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone: : Methyl group instead of chlorine.
(3-((3-Fluoropyridin-4-yl)oxy)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone: : Fluorine substitution.
Uniqueness
What sets (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone apart is its unique combination of functional groups, enabling specific interactions and reactions that may not be achievable with similar compounds.
In sum, (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a versatile compound with potential applications across various scientific fields. Its synthesis, reactions, and unique properties continue to intrigue researchers, driving further exploration and discovery.
属性
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4S/c22-19-14-23-10-9-20(19)29-17-4-3-11-24(15-17)21(26)16-5-7-18(8-6-16)30(27,28)25-12-1-2-13-25/h5-10,14,17H,1-4,11-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHCLJOBJNFFHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCCC(C3)OC4=C(C=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
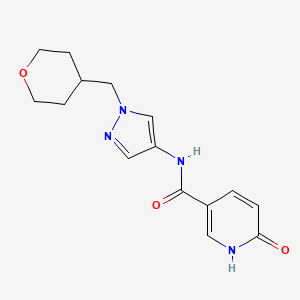
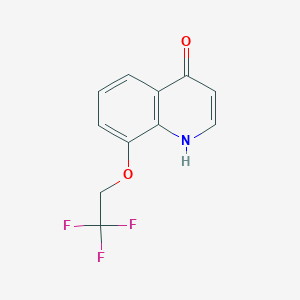
![N-[(5-benzoylthiophen-2-yl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B2550462.png)
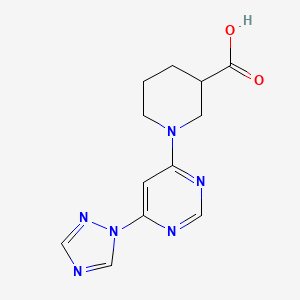
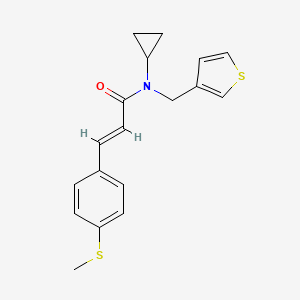
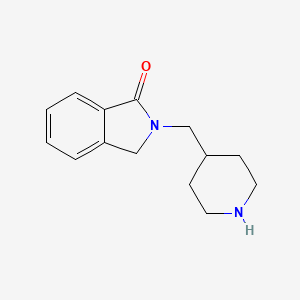
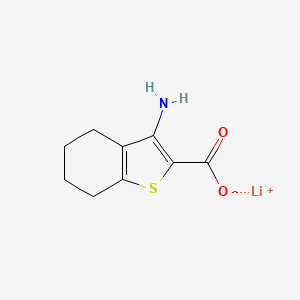
![3-fluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2550470.png)
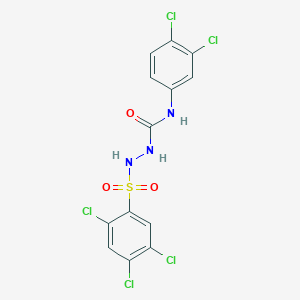

![[2-(4-Methoxy-phenyl)-ethyl]-pyridin-2-yl-methylamine oxalate](/img/structure/B2550473.png)
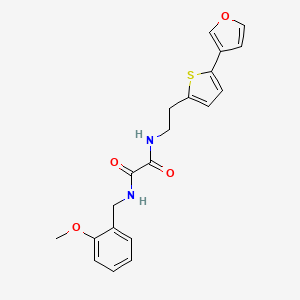
![3-(BENZENESULFONYL)-7-CHLORO-N-[3-(METHYLSULFANYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2550476.png)

